molecular formula C13H15BFNO2 B1451319 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 935685-88-4

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1451319
CAS RN: 935685-88-4
M. Wt: 247.07 g/mol
InChI Key: WWDTYZLFIFQZDE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BFNO2 . It is a solid substance . The compound is often used in early discovery research .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is 247.07 g/mol . The InChI string of the compound is InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 . The canonical SMILES string is B1(OC(C(O1)©C)©C)C2=CC(=CC(=C2)F)C#N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass of the compound is 247.1179870 g/mol , and the monoisotopic mass is also 247.1179870 g/mol . The topological polar surface area of the compound is 42.2 Ų .

Scientific Research Applications

Organic Synthesis

This compound is a boric acid ester intermediate with a benzene ring, which is often used in organic synthesis. It plays a crucial role in glycol protection, asymmetric synthesis of amino acids, and facilitates various coupling reactions, including the Suzuki coupling . These reactions are fundamental in creating complex organic molecules for pharmaceuticals and materials science.

Drug Development

In the realm of drug development, boric acid compounds like this one are utilized as enzyme inhibitors or specific ligand drugs. They have applications in the treatment of tumors and microbial infections due to their ability to interact with biological molecules in a highly selective manner .

Anticancer Research

The compound has shown promise in anticancer research. Studies have found that enzymes produced by similar boric acid compounds can generate highly reactive oxygen species, leading to apoptosis in human colon cancer cells and necrosis in HeLa cells when inducing oxidative stress . This opens up potential pathways for developing new anticancer treatments.

Crystallography

Due to its well-defined structure, this compound is suitable for crystallographic studies. It can be used to obtain single crystals for X-ray diffraction, which helps in understanding the molecular and electronic structures of new materials .

Density Functional Theory (DFT) Studies

The molecular structure of this compound can be calculated using DFT. This is essential for predicting the physical and chemical properties of new compounds before they are synthesized, saving time and resources in the research and development process .

Fluorescent Probes

Boric acid compounds, including this one, can serve as fluorescent probes. They are used to identify various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances. This application is particularly useful in biochemical assays and medical diagnostics .

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDTYZLFIFQZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674248
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

935685-88-4
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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